molecular formula C26H15F9O3 B163239 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane CAS No. 134130-24-8

1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane

Cat. No. B163239
CAS RN: 134130-24-8
M. Wt: 546.4 g/mol
InChI Key: XAUHHCMRFFGRMF-UHFFFAOYSA-N
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Description

“1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane” is a chemical compound with the molecular formula C26H15F9O3 and a molecular weight of 546.38 . It is also known by other names such as “Benzene, 1,1’,1’'-ethylidynetris [4- [(1,2,2-trifluoroethenyl)oxy]-” and "1-[1,1-bis [4- (1,2,2-trifluoroethenoxy)phenyl]ethyl]-4- (1,2,2-trifluoroethenoxy)benzene" .


Physical And Chemical Properties Analysis

“1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane” is a solid at room temperature with a melting point of 31-32°C .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used for the modification of proteins to study their interaction with other molecules .

Material Science

In material science, this chemical serves as a precursor for synthesizing advanced materials with specific properties, such as fluorinated polymers which are known for their high resistance to solvents, acids, and bases .

Chemical Synthesis

It’s a valuable reagent in chemical synthesis, aiding in the creation of complex organic compounds. Its trifluorovinyl groups can participate in various chemical reactions, providing pathways to synthesize novel organic molecules .

Chromatography

Chromatography: , a technique for separating mixtures, might use this compound in the development of new stationary phases due to its unique structure, which could potentially improve separation efficiency .

Analytical Chemistry

In analytical chemistry, it could be used as a standard or reference material when analyzing similar compounds, helping to calibrate instruments or validate methods .

Pharmacology

While not intended for medicinal use, its structural analogs might inspire the design of new pharmaceuticals, especially where the incorporation of trifluoromethyl groups is desirable for their biological activity .

Polymerization

This compound may act as a monomer in polymerization reactions, leading to the creation of new types of polymers with potential applications in coatings, adhesives, and other industrial materials .

Safety and Handling Research

Given its safety profile, research into the safe handling and storage of such chemicals is crucial. It provides insights into the development of safety protocols in laboratories and industries .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use it only in well-ventilated areas and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

1-[1,1-bis[4-(1,2,2-trifluoroethenoxy)phenyl]ethyl]-4-(1,2,2-trifluoroethenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H15F9O3/c1-26(14-2-8-17(9-3-14)36-23(33)20(27)28,15-4-10-18(11-5-15)37-24(34)21(29)30)16-6-12-19(13-7-16)38-25(35)22(31)32/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUHHCMRFFGRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(=C(F)F)F)(C2=CC=C(C=C2)OC(=C(F)F)F)C3=CC=C(C=C3)OC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H15F9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

136615-09-3
Record name Benzene, 1,1′,1′′-ethylidynetris[4-[(1,2,2-trifluoroethenyl)oxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136615-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70375393
Record name 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane

CAS RN

134130-24-8
Record name 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134130-24-8
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Synthesis routes and methods

Procedure details

A sample of impure tris-perfluorovinyl ether ("tris") (180.8 g, 93.5% tris-, 6.5% bis-perfluorovinyl ether purity as determined by gas chromotography corresponding to mole percent) is diluted with 1500 mL of hexane to make an approximately 10% (by volume) solution. The pumps are started, with hexane pumped into the bottom of the column (above the acetonitrile take-off) and acetonitrile pumped into the top of the column (below the hexane take-off). The flow rates are adjusted to 90 mL/min for hexane and 45 mL/min for acetonitrile. The hexane reservoir is allowed to drain until nearly empty, and the solution of impure tris-perfluorovinyl ether is transferred to the reservoir. After this is transferred onto the column, the reservoir is filled again with 1500 mL of hexane (saturated with acetonitrile). This is allowed to pump through the column and into the product reservoir to ensure complete washing of the product from the column. The hexane solution which exits the column contains tris-perfluorovinyl ether (99.5% purity, 49% recovery). The acetonitrile solution which exits the column contains the remainder of the product (88.35 g, 85.5% tris- and 14.5% bis-perfluorovinyl ether) and is concentrated by rotary evaporation, rediluted in hexane (750 mL) and purified by running it through the countercurrent extractor to give 50.55 g of tris-perfluorovinyl ether (98.2% purity). The acetonitrile solution from this pass contains 25.7 g of material which is 71% tris- and 28.5% bis-perfluorovinyl ether. The ether is found to have the following properties:
[Compound]
Name
material
Quantity
25.7 g
Type
reactant
Reaction Step One
[Compound]
Name
bis-perfluorovinyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What makes 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane unique in polymer chemistry?

A1: 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane is a trifunctional monomer capable of undergoing thermal [2π+2π] cyclodimerization through its trifluorovinyl ether functionalities. [, ] This reaction forms a network polymer with alternating perfluorocyclobutane and aromatic ether groups, resulting in a thermoset material. [, ] This unique polymerization mechanism leads to polymers with distinct thermal and oxidative stability. []

Q2: What is the significance of the biradicals observed during the polymerization of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane?

A2: Electron paramagnetic resonance spectroscopy studies have revealed the formation of a triplet state during the early stages of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane polymerization. [] This signal is attributed to a biradical intermediate, supporting the proposed mechanism of [2π+2π] cyclodimerization. [] Understanding the nature and behavior of these intermediates is crucial for controlling the polymerization process and achieving desired polymer properties.

Q3: How does the structure of the polymer derived from 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane contribute to its thermal and oxidative stability?

A3: The alternating perfluorocyclobutane and aromatic ether groups within the polymer backbone contribute to its remarkable stability. [] Research using thermal gravimetric analysis (TGA) revealed high decomposition temperatures, indicating robust thermal resistance. [] Additionally, FTIR studies coupled with TGA/mass spectrometry provided insights into the oxidative degradation process, allowing researchers to propose potential degradation mechanisms. [] This understanding is essential for predicting the material's long-term performance in various applications.

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